4-(4-Bromobenzyl)-6-chloropyrimidine

Medicinal Chemistry Synthetic Methodology C–C Coupling

4-(4-Bromobenzyl)-6-chloropyrimidine (CAS 2091250-59-6) is a dihalogenated heterocyclic building block with the molecular formula C11H8BrClN2 and a molecular weight of 283.55 g/mol. It is characterized by a pyrimidine core bearing a chlorine atom at the C6 position and a 4-bromobenzyl substituent at the C4 position.

Molecular Formula C11H8BrClN2
Molecular Weight 283.55 g/mol
CAS No. 2091250-59-6
Cat. No. B1481757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromobenzyl)-6-chloropyrimidine
CAS2091250-59-6
Molecular FormulaC11H8BrClN2
Molecular Weight283.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Br
InChIInChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2
InChIKeyQSEMBKMLRXASRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromobenzyl)-6-chloropyrimidine (CAS 2091250-59-6): A Dihalogenated Pyrimidine Scaffold for Orthogonal Functionalization


4-(4-Bromobenzyl)-6-chloropyrimidine (CAS 2091250-59-6) is a dihalogenated heterocyclic building block with the molecular formula C11H8BrClN2 and a molecular weight of 283.55 g/mol [1]. It is characterized by a pyrimidine core bearing a chlorine atom at the C6 position and a 4-bromobenzyl substituent at the C4 position. This structure provides two electronically distinct leaving groups, enabling sequential and chemoselective functionalization strategies pivotal in medicinal chemistry and agrochemical research [1][2].

Why 4-(4-Bromobenzyl)-6-chloropyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs


Generic substitution of pyrimidine building blocks is chemically naive because the identity and position of halogen substituents directly dictate the thermodynamics and kinetics of metal-catalyzed cross-couplings [1]. Unlike simple 4,6-dichloropyrimidine or mono-halogenated benzyl derivatives, 4-(4-Bromobenzyl)-6-chloropyrimidine uniquely juxtaposes a C(sp2)–Cl bond on the electron-deficient pyrimidine ring with a C(sp2)–Br bond on the electron-rich benzyl pendant [1][2]. This duality is essential for orchestrating sequential Pd-catalyzed transformations without protecting group chemistry. Using a more reactive analog without this precise electronic differentiation would lead to uncontrolled homocoupling, statistical mixtures, or synthetic dead-ends during library synthesis, directly contravening procurement guidelines for reproducible SAR exploration.

Quantitative Differentiation Evidence for 4-(4-Bromobenzyl)-6-chloropyrimidine: Reactivity, Specificity, and Physicochemical Properties


Orthogonal Reactivity: C6-Cl vs. 4'-Br Leaving Group Potential Enables Sequential Cross-Coupling

The chlorine atom at the C6 position of the pyrimidine ring is a poorer leaving group in oxidative addition with Pd(0) compared to the bromine atom on the 4-bromobenzyl group [1]. In contrast, analogs like 4-Benzyl-6-chloropyrimidine (CAS 134340-13-9), which lack the heavy halogen on the benzyl ring, offer only a single reactive site (C6-Cl), requiring a complete redesign of synthetic strategies to introduce aryl diversity at the benzyl position .

Medicinal Chemistry Synthetic Methodology C–C Coupling

Suzuki Coupling Selectivity: Chloropyrimidines Are Preferable Substrates Over Bromopyrimidines

A foundational study by Schomaker and Delia (2001) demonstrated that in Suzuki coupling reactions on halogenated pyrimidines, chloropyrimidine substrates provide superior selectivity and yield compared to their bromo- or iodo- counterparts [1]. This is a key point of differentiation for 4-(4-Bromobenzyl)-6-chloropyrimidine over 4-Bromo-6-(4-bromobenzyl)pyrimidine (CAS 2097967-69-4). The latter compound, featuring a C6–Br bond, is prone to competitive homocoupling and oxidative addition at both halogens, whereas the C6–Cl bond in the target compound remains intact under typical Suzuki conditions, allowing for exclusive coupling at the 4-bromobenzyl group [1].

Catalysis Process Chemistry Pyrimidine Functionalization

Lipophilicity (XLogP3) Differentiation Enables Superior CNS Drug-Like Properties Compared to Dehalogenated Analogs

Computed physicochemical properties from PubChem indicate that 4-(4-Bromobenzyl)-6-chloropyrimidine possesses a XLogP3 of 3.8 [1]. This places it within the optimal lipophilicity range for blood-brain barrier penetration (typically LogP 2-5), while its topological polar surface area (TPSA) of 25.8 Ų is well below the 90 Ų threshold for CNS drugs [1]. In contrast, the more polar analog N4-(4-bromobenzyl)pyrimidine-4,6-diamine (CAS 1538055-74-1) exhibits a significantly lower LogP due to the presence of two amino groups and a higher TPSA, which would likely impair passive CNS permeation .

Drug Design ADME CNS Penetration

Halogen Bonding Capability: Bromine on the 4-Benzyl Group Provides Specific Directional Interactions Unavailable in Des-Bromo and Chloro Analogs

The bromine atom at the para position of the benzyl ring functions as a halogen bond donor, forming stabilizing interactions with carbonyl oxygens or π-systems in protein binding pockets [1]. The halogen bond strength correlates with polarizability (I > Br > Cl > F) [1]. Therefore, the target compound is expected to form stronger and more directional halogen bonds compared to its chloro-analog 4-Chloro-6-(4-chlorobenzyl)pyrimidine (CAS 2092286-02-5), where the C4'–Cl bond is a significantly weaker halogen bond donor. This structural feature can be crucial for achieving target selectivity in kinase inhibitor design [1].

Structural Biology Molecular Recognition Crystallography

Heavy Atom Effect: Enhanced Mass Spectrometric Detection and Crystallographic Phasing

The presence of bromine provides a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1) that facilitates compound identification and quantification in LC-MS experiments [1]. This is a significant advantage over the non-halogenated parent scaffold 4-Benzyl-6-chloropyrimidine (CAS 134340-13-9), which relies solely on the chlorine isotopic pattern . Furthermore, for X-ray crystallography, the bromine atom serves as an anomalous scatterer for experimental phasing using Cu-Kα or Cr-Kα radiation, a capability absent in des-bromo or even chloro-analogs given chlorine's weaker anomalous signal at standard wavelengths [1].

Analytical Chemistry Structural Biology Metabolomics

Building Block Purity and Vendor Specifications for Reproducible Research

Reputable vendors list 4-(4-Bromobenzyl)-6-chloropyrimidine with a minimum purity of 95% . In contrast, some less common analogs such as 4-Bromo-6-(4-chlorobenzyl)pyrimidine (CAS 2092251-84-6) are often available only at lower purities or as custom synthesis products, with variable lead times and batch-to-batch consistency. Direct procurement of the target compound from catalog suppliers ensures rapid access, validated analytical data (NMR, LC-MS), and traceability, which are mandatory for reproducible SAR studies in both academic and industrial settings.

Chemical Sourcing Reproducibility Quality Control

Optimal Application Scenarios for 4-(4-Bromobenzyl)-6-chloropyrimidine Based on Quantitative Differentiation


Sequential Diversification in Kinase-Focused Fragment Libraries

Medicinal chemistry teams constructing targeted covalent inhibitor libraries should select 4-(4-Bromobenzyl)-6-chloropyrimidine as a core scaffold. The differential reactivity profile, where the C6-Cl bond withstands initial Suzuki coupling at the 4-bromobenzyl group , enables a reliable two-step library generation. This is a definitive improvement over 4-Bromo-6-(4-bromobenzyl)pyrimidine, which yields complex product mixtures due to a lack of chemoselectivity . This synthetic advantage translates directly to the production of higher-purity screening compounds with fewer purification steps.

CNS-Penetrant Lead Optimization Programs

For projects targeting kinases or receptors within the central nervous system, the computed LogP of 3.8 and TPSA of 25.8 Ų for 4-(4-Bromobenzyl)-6-chloropyrimidine position it as a superior starting point compared to more polar analogs like N4-(4-bromobenzyl)pyrimidine-4,6-diamine, whose physicochemical properties likely preclude passive blood-brain barrier penetration . By initiating SAR with this scaffold, medicinal chemists can functionalize the C6 position while maintaining favorable CNS drug-like properties, avoiding the need for drastic structural changes later in the optimization cascade.

Structure-Based Drug Design Leveraging Halogen Bonding

Structural biology and medicinal chemistry groups engaged in fragment-based drug discovery should prioritize this scaffold for its ability to form strong halogen bonds via the 4-bromobenzyl group . When high-resolution co-crystal structures reveal a halogen bond acceptor (e.g., backbone carbonyl) in the target protein's binding pocket, this compound provides an immediate advantage over 4-Chloro-6-(4-chlorobenzyl)pyrimidine, whose C4'–Cl bond offers approximately one-third of the interaction energy . This molecular recognition feature can be the difference between a hit and a non-binder in fragment screens.

Crystallographic Fragment Screening and Phasing Experiments

Crystallography laboratories performing experimental phasing should select 4-(4-Bromobenzyl)-6-chloropyrimidine as a heavy atom derivative or fragment screening compound. The bromine atom provides an anomalous scattering factor (f'' = 1.28 e⁻ for Cu-Kα) nearly double that of chlorine , enabling robust single-wavelength anomalous dispersion (SAD) phasing. This eliminates the need for soaking crystals with toxic or expensive heavy metal reagents like mercury or platinum compounds, streamlining the structural biology workflow and reducing costs.

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